4-Methyl-2-(methylthio)furan
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Overview
Description
4-Methyl-2-(methylthio)furan is an organic compound with the molecular formula C6H8OS. It is a derivative of furan, characterized by the presence of a methyl group and a methylthio group attached to the furan ring. This compound is known for its distinctive sulfurous odor and is used in various applications, including flavor and fragrance industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(methylthio)furan typically involves the reaction of furfuryl chloride with methanethiol in the presence of a base. The reaction proceeds via nucleophilic substitution, where the chloride group is replaced by the methylthio group. The reaction conditions generally include the use of a solvent such as dichloromethane and a base like sodium hydroxide .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction parameters and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2-(methylthio)furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the methylthio group to a methyl group.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like bromine or chlorine can be employed for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: 4-Methylfuran.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
4-Methyl-2-(methylthio)furan has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the flavor and fragrance industry to impart a sulfurous, musty aroma to various products
Mechanism of Action
The mechanism of action of 4-Methyl-2-(methylthio)furan involves its interaction with various molecular targets. The compound’s sulfur-containing group can interact with thiol groups in proteins, potentially affecting their function. Additionally, its furan ring can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules .
Comparison with Similar Compounds
- 2-Furfuryl methyl sulfide
- 2-Furfuryl methyl sulphide
- Methyl 2-furfuryl sulfide
- 2-[(Methylsulfanyl)methyl]furan
Comparison: 4-Methyl-2-(methylthio)furan is unique due to the presence of both a methyl group and a methylthio group on the furan ring. This dual substitution imparts distinct chemical and physical properties, making it valuable in specific applications. Compared to its analogs, it offers a unique combination of reactivity and stability, which can be advantageous in various chemical and industrial processes .
Properties
CAS No. |
84735-62-6 |
---|---|
Molecular Formula |
C6H8OS |
Molecular Weight |
128.19 g/mol |
IUPAC Name |
4-methyl-2-methylsulfanylfuran |
InChI |
InChI=1S/C6H8OS/c1-5-3-6(8-2)7-4-5/h3-4H,1-2H3 |
InChI Key |
BGBVIHNEUQGKRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC(=C1)SC |
Origin of Product |
United States |
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